![molecular formula C15H21N3O2S2 B5742002 N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical trials.
作用机制
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. JAK enzymes are involved in the activation of STAT proteins, which regulate gene expression and cell proliferation. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce the production of pro-inflammatory cytokines and prevent tissue damage caused by autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon gamma (IFN-γ), which play a key role in the pathogenesis of autoimmune diseases. N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can also prevent tissue damage caused by autoimmune diseases by reducing the infiltration of immune cells into affected tissues.
实验室实验的优点和局限性
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of specificity for JAK enzymes, which makes it a useful tool for studying the role of JAK enzymes in the immune response. However, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.
未来方向
There are several future directions for the study of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of research is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict the response to N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases.
合成方法
The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide. The final step involves the reaction of N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide with carbon disulfide to form N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide.
科学研究应用
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce inflammation and prevent tissue damage caused by autoimmune diseases.
属性
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-12-2-6-14(7-3-12)22(19,20)18-10-8-17(9-11-18)15(21)16-13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAHGSDTCPQKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)
![benzyl 4-[(diisopropylamino)carbonyl]benzoate](/img/structure/B5741964.png)
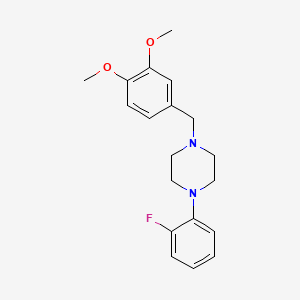
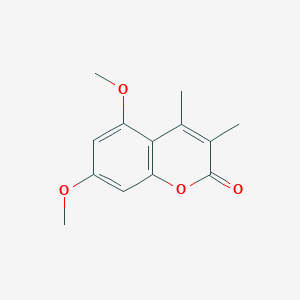
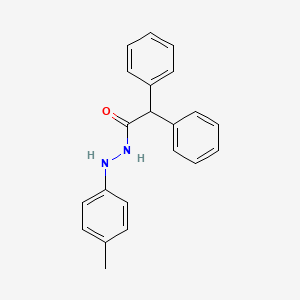
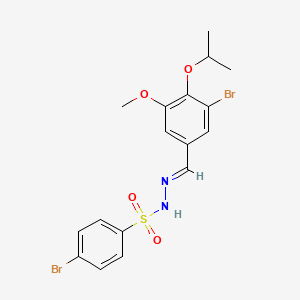
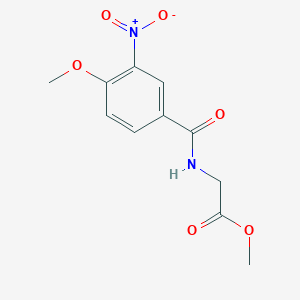
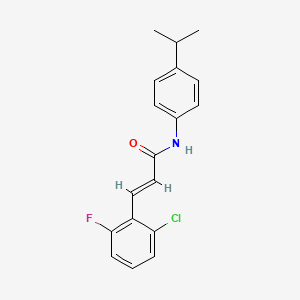
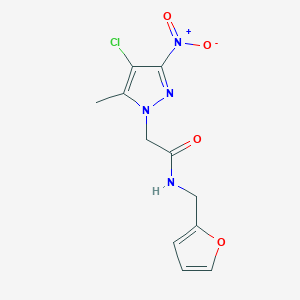
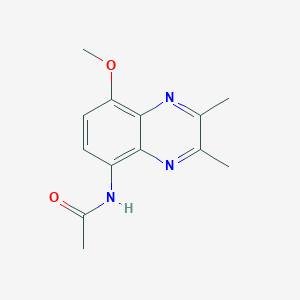
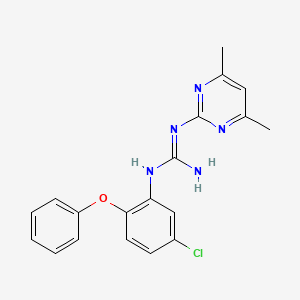
![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)